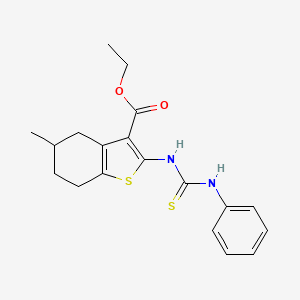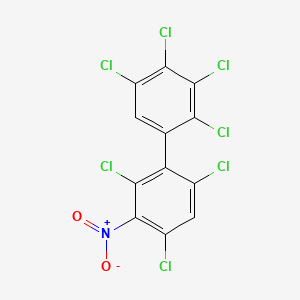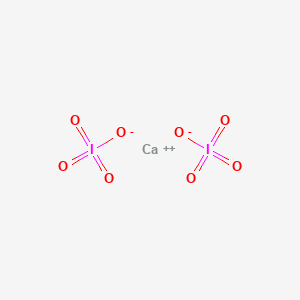
Calcium periodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium periodate is an inorganic compound with the chemical formula Ca(IO4)2. It is a salt composed of calcium cations (Ca2+) and periodate anions (IO4−). Periodates are known for their strong oxidizing properties, making this compound a valuable compound in various chemical processes and applications.
Méthodes De Préparation
Calcium periodate can be synthesized through several methods. One common method involves the reaction of sodium periodate (NaIO4) with calcium chloride (CaCl2) in an aqueous solution. The reaction proceeds as follows:
NaIO4+CaCl2→Ca(IO4)2+2NaCl
This reaction typically occurs at room temperature and results in the precipitation of this compound as a solid. The precipitate can then be filtered, washed, and dried to obtain the pure compound .
Analyse Des Réactions Chimiques
Calcium periodate undergoes various chemical reactions, primarily due to its strong oxidizing nature. Some of the key reactions include:
Oxidation Reactions: this compound can oxidize a wide range of organic and inorganic compounds. For example, it can oxidize alcohols to aldehydes or ketones and sulfides to sulfones.
Reduction Reactions: In the presence of reducing agents, this compound can be reduced to iodate (IO3−) or iodide (I−).
Substitution Reactions: this compound can participate in substitution reactions where the periodate ion is replaced by other anions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants .
Applications De Recherche Scientifique
Calcium periodate has several scientific research applications across different fields:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols and sulfides.
Biology: this compound is employed in biochemical assays to detect and quantify certain biomolecules.
Mécanisme D'action
The mechanism of action of calcium periodate primarily involves its ability to act as a strong oxidizing agent. It can transfer oxygen atoms to various substrates, leading to the oxidation of these substrates. This process often involves the formation of intermediate species, such as periodate esters, which then decompose to yield the final oxidized products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparaison Avec Des Composés Similaires
Calcium periodate can be compared with other periodates and oxidizing agents, such as sodium periodate (NaIO4) and potassium periodate (KIO4). While all these compounds share similar oxidizing properties, this compound is unique in its lower solubility in water, which can be advantageous in certain applications where controlled release of the oxidizing agent is desired .
Similar compounds include:
- Sodium periodate (NaIO4)
- Potassium periodate (KIO4)
- Sodium iodate (NaIO3)
- Potassium iodate (KIO3)
Each of these compounds has its own specific properties and applications, making them suitable for different chemical processes and industrial uses .
Propriétés
Numéro CAS |
22700-17-0 |
|---|---|
Formule moléculaire |
CaI2O8 |
Poids moléculaire |
421.88 g/mol |
Nom IUPAC |
calcium;diperiodate |
InChI |
InChI=1S/Ca.2HIO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
JOOPRXVUNTUGSV-UHFFFAOYSA-L |
SMILES canonique |
[O-]I(=O)(=O)=O.[O-]I(=O)(=O)=O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


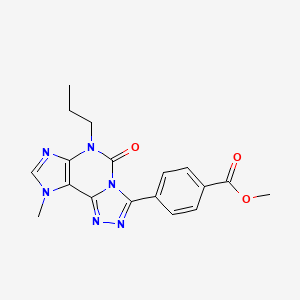
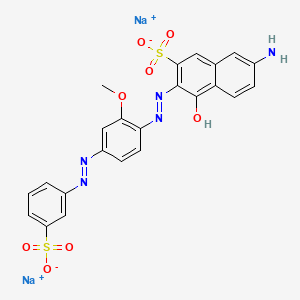

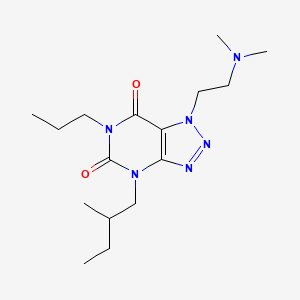
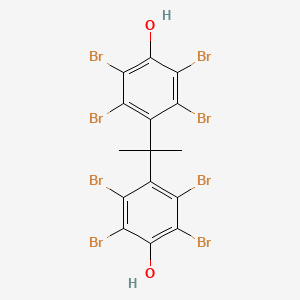

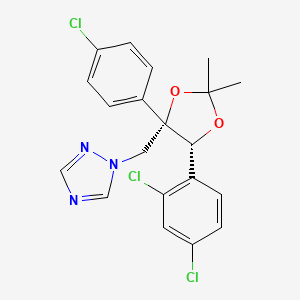

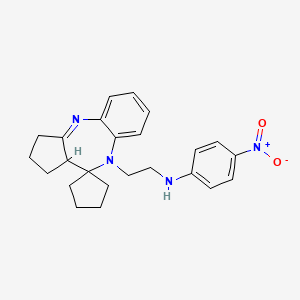
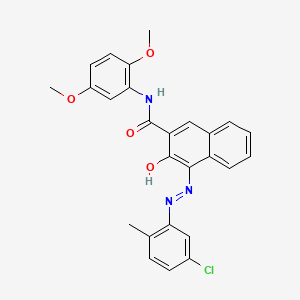
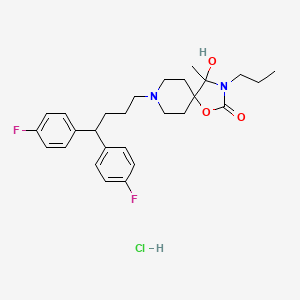
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)
